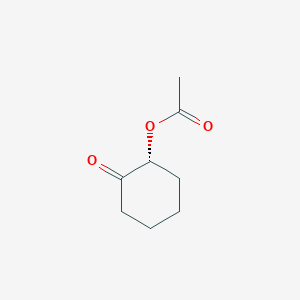![molecular formula C19H11F5S B14507526 1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene CAS No. 65015-55-6](/img/structure/B14507526.png)
1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene is an organic compound characterized by the presence of a pentafluorophenyl group attached to a sulfanyl group, which is further connected to a methylene bridge linking two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene typically involves the reaction of pentafluorophenylthiol with benzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for 1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride, along with the appropriate electrophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene depends on the specific application. In general, the compound can interact with various molecular targets through its aromatic rings and sulfanyl group. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. The pentafluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-{[(Trifluoromethyl)sulfanyl]methylene}dibenzene: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group.
1,1’-{[(Methylthio)sulfanyl]methylene}dibenzene: Contains a methylthio group instead of a pentafluorophenyl group.
1,1’-{[(Phenyl)sulfanyl]methylene}dibenzene: Similar structure with a phenyl group instead of a pentafluorophenyl group.
Uniqueness
1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential for specific applications, such as in the development of advanced materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
65015-55-6 |
|---|---|
Molekularformel |
C19H11F5S |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
1-benzhydrylsulfanyl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C19H11F5S/c20-13-14(21)16(23)19(17(24)15(13)22)25-18(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H |
InChI-Schlüssel |
PUOPXJDCRASUGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


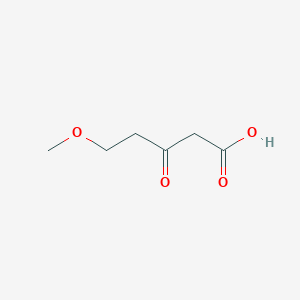

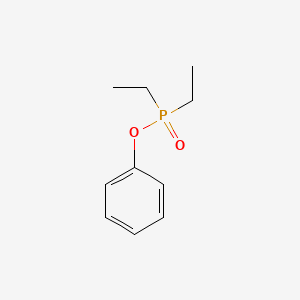

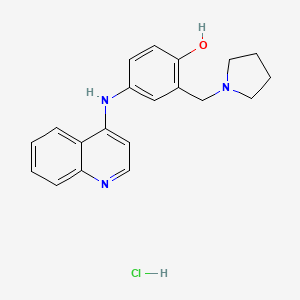
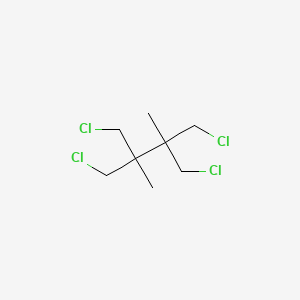
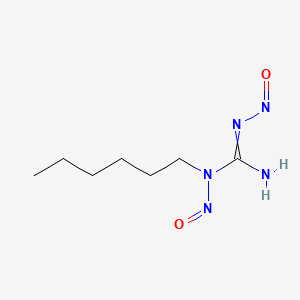

![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)
![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)

